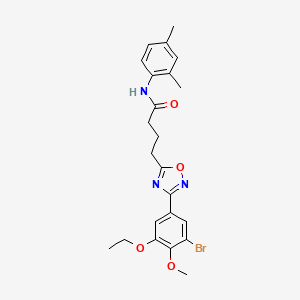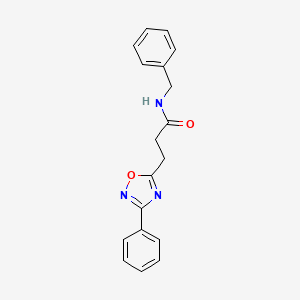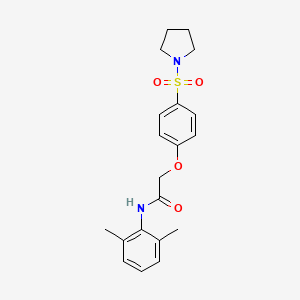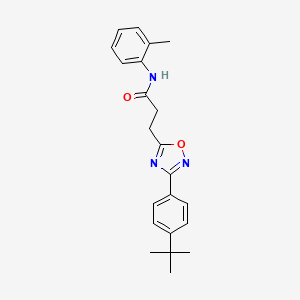![molecular formula C18H22N4O B7687486 N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7687486.png)
N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide, commonly known as IQ-1S, is a novel chemical compound with potential applications in scientific research. IQ-1S is a selective inhibitor of the Wnt/β-catenin signaling pathway, which plays a crucial role in embryonic development and tissue homeostasis. The Wnt/β-catenin pathway is also implicated in a range of diseases, including cancer, neurodegenerative disorders, and fibrosis. In
Wirkmechanismus
IQ-1S acts as a selective inhibitor of the Wnt/β-catenin signaling pathway by binding to the intracellular protein Dishevelled (Dvl). Dvl is a key mediator of Wnt signaling, and its interaction with IQ-1S prevents the activation of downstream signaling pathways. By inhibiting the Wnt/β-catenin pathway, IQ-1S can modulate cellular processes such as cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
IQ-1S has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In cancer cells, IQ-1S can inhibit cell growth and induce apoptosis. In stem cells, IQ-1S can enhance differentiation into specific cell types. In animal models, IQ-1S has been shown to reduce tumor growth and improve tissue regeneration. However, the long-term effects of IQ-1S on cellular processes and organismal health are still unknown and require further investigation.
Vorteile Und Einschränkungen Für Laborexperimente
IQ-1S has several advantages for lab experiments, including its selectivity for the Wnt/β-catenin pathway, its ability to inhibit cancer cell growth, and its potential for tissue regeneration. However, there are also limitations to using IQ-1S in lab experiments. For example, IQ-1S may have off-target effects on other signaling pathways, and its long-term effects on cellular processes and organismal health are still unknown. Additionally, the synthesis of IQ-1S is complex and requires specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for research on IQ-1S. One area of interest is the development of more potent and selective inhibitors of the Wnt/β-catenin pathway, which could have even greater therapeutic potential. Another area of interest is the investigation of the long-term effects of IQ-1S on cellular processes and organismal health, which could inform the development of safe and effective therapies. Finally, IQ-1S could be used as a tool to study the role of the Wnt/β-catenin pathway in various diseases and cellular processes, providing valuable insights into the mechanisms of disease and potential therapeutic targets.
Synthesemethoden
IQ-1S can be synthesized using a multi-step process involving the reaction of 2-aminopyrazolo[3,4-b]quinoline with isobutyryl chloride and isobutyraldehyde. The final product is obtained through a series of purification steps, including recrystallization and column chromatography. The purity and identity of IQ-1S can be confirmed using techniques such as NMR, mass spectrometry, and elemental analysis.
Wissenschaftliche Forschungsanwendungen
IQ-1S has been shown to have potential applications in a range of scientific research areas, including cancer biology, stem cell research, and tissue engineering. The Wnt/β-catenin pathway is often dysregulated in cancer, leading to uncontrolled cell growth and proliferation. IQ-1S has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. IQ-1S has also been shown to enhance the differentiation of stem cells into specific cell types, making it a potential tool for regenerative medicine and tissue engineering.
Eigenschaften
IUPAC Name |
2-methyl-N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c1-11(2)10-22-17-14(16(21-22)20-18(23)12(3)4)9-13-7-5-6-8-15(13)19-17/h5-9,11-12H,10H2,1-4H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNAIQUYGHPLNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

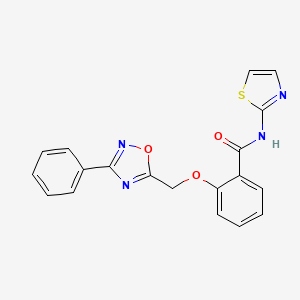
![4-(tert-butyl)-N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7687416.png)

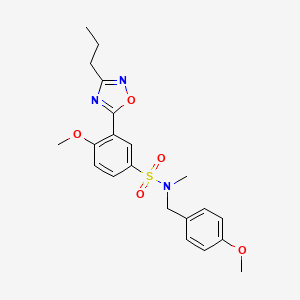
![5-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}-N-ethyl-2-methylbenzamide](/img/structure/B7687446.png)
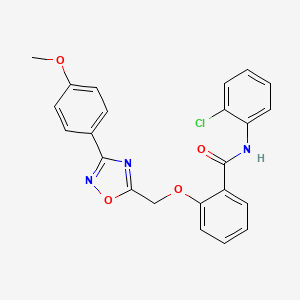

![2-[4-(2-Methylpropylsulfamoyl)phenoxy]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B7687460.png)

